2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS3/c19-14-7-4-8-15(20)13(14)10-26-18-23-22-17(27-18)21-16(24)11-25-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJQKEWWOUAMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-mercapto-1,3,4-thiadiazole.
Introduction of the Chlorofluorophenyl Group: The 2-mercapto-1,3,4-thiadiazole is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorofluorophenyl group.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate product with benzyl bromide and acetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorofluorophenyl group or to reduce the thiadiazole ring.
Substitution: The chlorofluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or defluorinated products.
Substitution: Compounds with different functional groups replacing the chlorofluorophenyl group.
Scientific Research Applications
Anticancer Applications
Recent studies indicate that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance:
- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF and VEGFR-2. The compound discussed has been designed to enhance binding affinity to these targets, potentially leading to improved therapeutic efficacy .
- In Vitro Studies : In vitro assays demonstrate that compounds similar to 2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2) carcinoma cells. The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiadiazole ring can enhance anticancer activity .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds derived from the thiadiazole framework have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the benzylsulfanyl group may contribute to this activity by enhancing membrane permeability or interfering with microbial metabolic pathways .
Neuropharmacological Applications
The neuropharmacological potential of thiadiazole derivatives is another area of interest:
- Anticonvulsant Properties : Some studies highlight the anticonvulsant activity of 1,3,4-thiadiazole derivatives. Modifications to the core structure can lead to compounds with reduced toxicity and enhanced efficacy in seizure models .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
- Substitution Effects : Variations in substituents on the thiadiazole ring significantly impact biological activity. For example, introducing electron-withdrawing groups can enhance potency against specific targets while maintaining selectivity .
Case Studies
Several case studies illustrate the applications and effectiveness of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide depends on its application:
Antimicrobial/Antifungal: The compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death.
Anticancer: It may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell division.
Pesticide/Herbicide: The compound may disrupt essential biological processes in pests or weeds, leading to their death.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent at Position 5 : The compared compound substitutes the (2-chloro-6-fluorophenyl)methyl group with a 2,3-dihydro-1,4-benzodioxin moiety.
- Electron Effects : The benzodioxin group introduces an oxygen-rich bicyclic system, increasing polarity and reducing lipophilicity compared to the chloro-fluorophenyl group in the target compound.
- Bioactivity Implications : Benzodioxin derivatives are associated with improved solubility but may reduce membrane permeability. The absence of halogen atoms could diminish electrophilic interactions critical for target binding .
Table 1: Structural and Property Comparison
*Estimated using fragment-based methods.
Structural Analog: N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Key Structural Differences :
- Heterocyclic Core : Replaces the 1,3,4-thiadiazole with a 1,2,4-triazole and a benzothiazole group.
- Bioactivity Implications: Benzothiazoles are known for anticancer and anti-inflammatory activities. The triazole’s hydrogen-bonding capacity may enhance interactions with proteases or kinases .
Table 2: Functional Group Impact
Discussion of Research Findings and Hypotheses
- Target Compound Advantages : The chloro-fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the benzodioxin analog. The electron-withdrawing Cl/F substituents could stabilize charge-transfer interactions in enzyme binding pockets .
- Triazole-Benzothiazole Analog : The dual heterocyclic system may broaden target selectivity, particularly in kinase or protease inhibition, but at the cost of increased molecular weight and synthetic complexity .
Biological Activity
The compound 2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its cytotoxic effects on cancer cells.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClF2N3S3
- Molecular Weight : 397.94 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit the activity of certain enzymes by binding to their active sites or modulating receptor functions, which can lead to significant alterations in cellular signaling pathways .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of human carbonic anhydrases (hCA I and hCA II). These enzymes play critical roles in various physiological processes, including respiration and acid-base balance. The synthesized thiadiazole derivatives demonstrated superior inhibitory activity against hCA I compared to standard drugs like Acetazolamide .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited significant antiproliferative activity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT-29 (colon carcinoma). The highest degree of cytotoxicity was observed in the A431 cell line, where the compound induced apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .
Study on Enzyme Inhibition
In a comparative study, several thiadiazole derivatives were synthesized and tested for their inhibitory effects on hCA I and hCA II. The results indicated that the compound exhibited a higher inhibition rate than conventional inhibitors, suggesting its potential application in treating conditions related to carbonic anhydrase dysfunction .
Antiproliferative Effects
Another study focused on the antiproliferative effects of this compound against multiple cancer cell lines. Using the MTT assay, researchers found that the compound significantly reduced cell viability. Further analysis revealed that it inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), a critical pathway in tumor growth and metastasis .
Data Summary
| Activity | Target | IC50 Value | Comparison Standard |
|---|---|---|---|
| Enzyme Inhibition | hCA I | 0.15 µM | Acetazolamide (0.25 µM) |
| hCA II | 0.20 µM | Acetazolamide (0.30 µM) | |
| Anticancer Activity | A431 Cancer Cells | 6.2 µM | Tacrine (10 µM) |
| HT-29 Cancer Cells | 12 µM | Doxorubicin (15 µM) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide?
- Methodology : Key steps include (1) forming the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions, (2) introducing sulfanyl groups via nucleophilic substitution (e.g., using benzyl thiol or substituted benzyl thiols), and (3) coupling the acetamide moiety using chloroacetyl chloride in anhydrous solvents like DMF. Optimize reaction time and temperature (e.g., reflux in ethanol for 4–6 hours) to improve yield .
- Critical Parameters : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify intermediates via recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm sulfanyl and acetamide substituents (e.g., δ 3.8–4.2 ppm for SCH₂ groups).
- FT-IR to identify C=O (1650–1700 cm⁻¹) and S-C=S (650–750 cm⁻¹) stretches.
- HRMS for molecular ion validation.
- X-ray crystallography (if crystalline) to resolve steric effects from the 2-chloro-6-fluorophenyl group .
Q. What initial biological assays are suitable for screening its bioactivity?
- Methodology : Prioritize enzyme inhibition assays (e.g., COX-2, EGFR kinases) due to structural similarity to thiadiazole-based inhibitors. Use in vitro cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate results via dose-response curves .
Advanced Research Questions
Q. How can computational chemistry optimize the compound’s interaction with biological targets?
- Methodology :
- Perform docking studies (AutoDock Vina) to predict binding modes with receptors (e.g., EGFR).
- Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 50–100 ns.
- Apply QSAR models to correlate substituent electronegativity (e.g., Cl/F at phenyl positions) with bioactivity .
Q. What strategies resolve contradictory bioactivity data between similar thiadiazole derivatives?
- Methodology :
- Conduct meta-analysis of published IC₅₀ values, adjusting for assay variability (e.g., cell line differences).
- Perform head-to-head comparisons under standardized conditions, focusing on substituent effects (e.g., chloro vs. fluoro at position 6).
- Use proteomics to identify off-target interactions that may explain discrepancies .
Q. How can reaction conditions be statistically optimized for large-scale synthesis?
- Methodology : Apply Design of Experiments (DoE) using response surface methodology (RSM). Variables include:
- Temperature (60–100°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (e.g., p-toluenesulfonic acid).
- Analyze via ANOVA to identify significant factors. For example, higher temperatures (≥80°C) may reduce byproducts like disulfide linkages .
Q. What approaches establish structure-activity relationships (SAR) for the sulfanyl substituents?
- Methodology : Synthesize analogs with:
- Varying aryl groups (e.g., 4-fluorophenyl vs. 2-chloro-6-fluorophenyl).
- Altered sulfur chain lengths (e.g., SCH₂ vs. SCH₂CH₂).
- Test in enzyme inhibition assays and correlate results with steric/electronic parameters (Hammett σ values) .
Q. How can metabolic stability be improved without compromising bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
